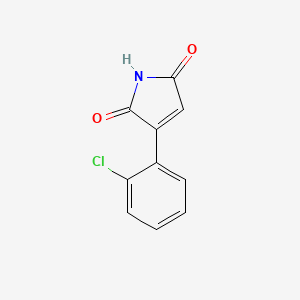
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-tert-Butoxycarbonylamino-2-hydroxy-4-phenyl-butyl)-N’-(4-pyridin-2-yl-benzyl)-hydrazinecarboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features multiple functional groups, including tert-butoxycarbonyl, hydroxy, phenyl, pyridinyl, and hydrazinecarboxylic acid ester, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-tert-Butoxycarbonylamino-2-hydroxy-4-phenyl-butyl)-N’-(4-pyridin-2-yl-benzyl)-hydrazinecarboxylic acid tert-butyl ester typically involves multi-step organic reactions. A common synthetic route may include:
Protection of Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) to form a Boc-protected intermediate.
Formation of Hydroxy-Phenyl Intermediate: The intermediate undergoes a reaction with a hydroxy-phenyl compound to introduce the hydroxy and phenyl groups.
Coupling with Pyridinyl-Benzyl Hydrazine: The hydroxy-phenyl intermediate is then coupled with pyridinyl-benzyl hydrazine under appropriate conditions to form the desired hydrazinecarboxylic acid ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3-tert-Butoxycarbonylamino-2-hydroxy-4-phenyl-butyl)-N’-(4-pyridin-2-yl-benzyl)-hydrazinecarboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The hydrazinecarboxylic acid ester can be reduced to form the corresponding hydrazine derivative.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenating agents or nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl or pyridinyl derivatives.
Applications De Recherche Scientifique
N’-(3-tert-Butoxycarbonylamino-2-hydroxy-4-phenyl-butyl)-N’-(4-pyridin-2-yl-benzyl)-hydrazinecarboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to investigate its interactions with biological targets such as enzymes or receptors.
Materials Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for various applications.
Mécanisme D'action
The mechanism of action of N’-(3-tert-Butoxycarbonylamino-2-hydroxy-4-phenyl-butyl)-N’-(4-pyridin-2-yl-benzyl)-hydrazinecarboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonding or hydrophobic interactions, with these targets. This can lead to modulation of the target’s activity, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(3-tert-Butoxycarbonylamino-2-hydroxy-4-phenyl-butyl)-N’-(4-pyridin-2-yl-benzyl)-hydrazinecarboxylic acid methyl ester
- N’-(3-tert-Butoxycarbonylamino-2-hydroxy-4-phenyl-butyl)-N’-(4-pyridin-2-yl-benzyl)-hydrazinecarboxylic acid ethyl ester
Uniqueness
N’-(3-tert-Butoxycarbonylamino-2-hydroxy-4-phenyl-butyl)-N’-(4-pyridin-2-yl-benzyl)-hydrazinecarboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science, where precise interactions with molecular targets are required.
Propriétés
Formule moléculaire |
C32H42N4O5 |
|---|---|
Poids moléculaire |
562.7 g/mol |
Nom IUPAC |
tert-butyl N-[[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]-[(4-pyridin-2-ylphenyl)methyl]amino]carbamate |
InChI |
InChI=1S/C32H42N4O5/c1-31(2,3)40-29(38)34-27(20-23-12-8-7-9-13-23)28(37)22-36(35-30(39)41-32(4,5)6)21-24-15-17-25(18-16-24)26-14-10-11-19-33-26/h7-19,27-28,37H,20-22H2,1-6H3,(H,34,38)(H,35,39) |
Clé InChI |
KYSDBVSJLBOZDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
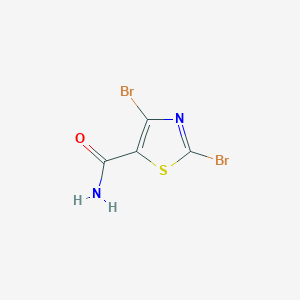
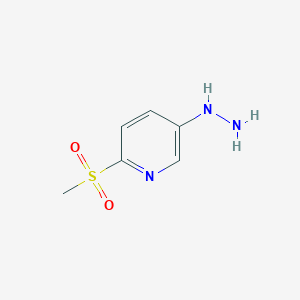
![2,6-Dichloro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B8731111.png)
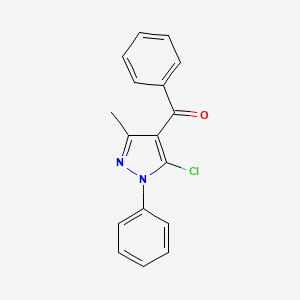
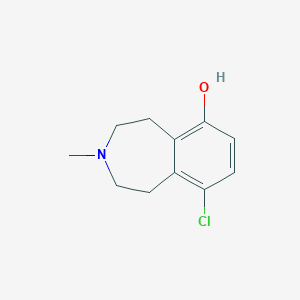

![N-[3-(1h-Benzimidazol-2-Yl)-1h-Pyrazol-4-Yl]benzamide](/img/structure/B8731143.png)
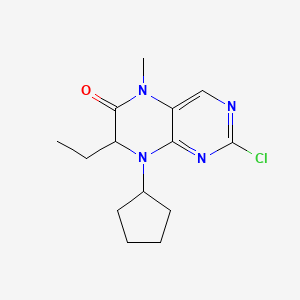
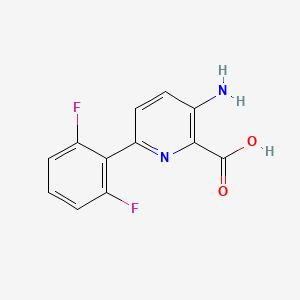
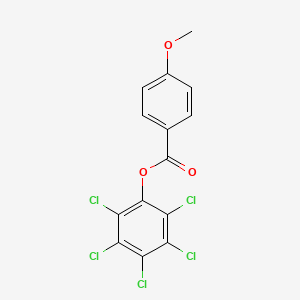
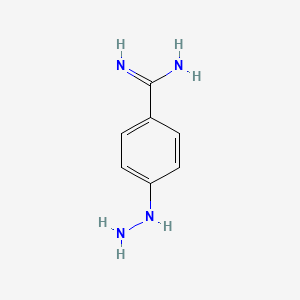
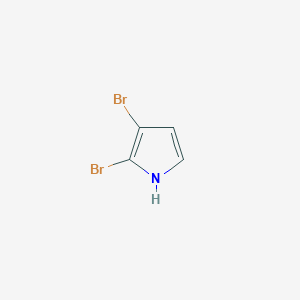
![Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B8731195.png)
